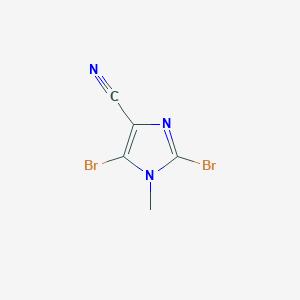
5-HT3-In-1
Overview
Description
The compound “5-HT3-In-1” refers to a specific type of serotonin receptor, known as the 5-hydroxytryptamine receptor subtype 3. This receptor is a pentameric ligand-gated ion channel involved in neuronal signaling. It is unique among serotonin receptors as it mediates fast excitatory responses, unlike other serotonin receptors that are G-protein coupled and act through slower metabotropic processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of compounds targeting the 5-hydroxytryptamine receptor subtype 3 typically involves the creation of selective antagonists or agonists. These compounds are synthesized through multi-step organic reactions, often starting with the formation of a core structure followed by functional group modifications to enhance selectivity and potency. Common synthetic routes include:
Nucleophilic substitution reactions: These reactions are used to introduce various substituents onto the core structure.
Reductive amination: This method is employed to introduce amine groups, which are crucial for binding to the receptor.
Cyclization reactions: These reactions help in forming the cyclic structures that are often present in these compounds.
Industrial Production Methods
Industrial production of 5-hydroxytryptamine receptor subtype 3 antagonists, such as ondansetron, involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch reactors: For controlled reaction conditions and scalability.
Continuous flow reactors: For efficient and consistent production.
Purification steps: Including crystallization and chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
The compound “5-HT3-In-1” undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its activity.
Reduction: Used to convert certain functional groups to more active forms.
Substitution: Commonly used to introduce or replace functional groups to enhance receptor binding.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Including sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions are typically derivatives of the original compound with enhanced or modified activity towards the 5-hydroxytryptamine receptor subtype 3 .
Scientific Research Applications
The compound “5-HT3-In-1” has a wide range of scientific research applications:
Chemistry: Used as a model compound to study ligand-gated ion channels and their interactions.
Biology: Helps in understanding the role of serotonin receptors in various physiological processes.
Industry: Employed in the production of pharmaceuticals targeting serotonin receptors.
Mechanism of Action
The mechanism of action of “5-HT3-In-1” involves its binding to the 5-hydroxytryptamine receptor subtype 3, which is a ligand-gated ion channel. Upon binding, the receptor undergoes a conformational change that opens the ion channel, allowing the flow of cations such as sodium and calcium. This leads to depolarization of the neuronal membrane and subsequent neuronal signaling . The molecular targets include the receptor’s ligand-binding site and the ion channel pore .
Comparison with Similar Compounds
Similar Compounds
Ondansetron: A well-known antagonist of the 5-hydroxytryptamine receptor subtype 3, used to prevent nausea and vomiting.
Granisetron: Another antagonist used for similar therapeutic purposes.
Tropisetron: Known for its dual action as a 5-hydroxytryptamine receptor subtype 3 antagonist and α7-nicotinic receptor partial agonist.
Uniqueness
The uniqueness of “5-HT3-In-1” lies in its specific binding affinity and selectivity towards the 5-hydroxytryptamine receptor subtype 3, making it a valuable tool in both research and therapeutic applications .
Properties
IUPAC Name |
5-amino-6-chloro-N-[[(2S)-1,4-diazabicyclo[2.2.2]octan-2-yl]methyl]-2,3-dihydro-1,4-benzodioxine-8-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN4O3/c17-12-7-11(14-15(13(12)18)24-6-5-23-14)16(22)19-8-10-9-20-1-3-21(10)4-2-20/h7,10H,1-6,8-9,18H2,(H,19,22)/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUEDWHIROZUNGK-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCN1CC2CNC(=O)C3=CC(=C(C4=C3OCCO4)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2CCN1C[C@@H]2CNC(=O)C3=CC(=C(C4=C3OCCO4)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.81 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2-[4-(3,4-dimethylphenyl)piperazin-1-yl]ethyl]-2,3-dihydroisoindol-1-one;dihydrochloride](/img/structure/B3028248.png)




![tert-Butyl 1-azaspiro[3.3]heptan-6-ylcarbamate hydrochloride](/img/structure/B3028258.png)








